1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea
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Overview
Description
1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea is an organic compound that features a urea linkage, a phenyl group substituted with a methyl group, and a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea typically involves the reaction of 2-methylphenyl isocyanate with 1-(tetrahydrofuran-2-yl)ethylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the urea nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea compounds.
Scientific Research Applications
1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea involves its interaction with specific molecular targets. The urea linkage allows it to form hydrogen bonds with biological molecules, potentially inhibiting enzymes or interacting with receptors. The phenyl and tetrahydrofuran groups contribute to its overall binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]carbamate: Similar structure but with a carbamate linkage instead of urea.
1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]thiourea: Contains a thiourea linkage, offering different chemical properties.
1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]amide: Features an amide linkage, affecting its reactivity and biological activity.
Uniqueness
1-(2-Methylphenyl)-3-[1-(tetrahydrofuran-2-yl)ethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a phenyl ring and a tetrahydrofuran ring enhances its versatility in various applications .
Properties
IUPAC Name |
1-(2-methylphenyl)-3-[1-(oxolan-2-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-10-6-3-4-7-12(10)16-14(17)15-11(2)13-8-5-9-18-13/h3-4,6-7,11,13H,5,8-9H2,1-2H3,(H2,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHJFEJPNKVFIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(C)C2CCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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